An In-depth Technical Guide to Tin (IV) Isopropoxide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Tin (IV) Isopropoxide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of tin (IV) isopropoxide, with a particular focus on its relevance to researchers and professionals in drug development. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes and analytical workflows.
Introduction
Tin (IV) isopropoxide, with the chemical formula Sn(O-i-Pr)₄, is a metal alkoxide that has garnered interest as a precursor for the synthesis of tin-based materials, including tin (IV) oxide (SnO₂) nanoparticles and thin films.[1][2][3] Its utility stems from its solubility in organic solvents and its reactivity towards hydrolysis. While its primary applications have been in materials science, its potential in the pharmaceutical and drug development sectors as a catalyst or a precursor to bioactive nanoparticles is an emerging area of interest. This guide aims to provide a detailed technical resource for researchers exploring the chemistry and applications of this compound.
Chemical Properties and Structure
Physicochemical Properties
Tin (IV) isopropoxide is typically a colorless liquid, although it can appear as a wet solid, and is sensitive to moisture.[4] It is soluble in hydrocarbons and warm isopropanol (B130326) but reacts with water, alcohols, ketones, and esters.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Tin (IV) Isopropoxide
| Property | Value | Reference(s) |
| CAS Number | 1184-61-8 | [5] |
| Molecular Formula | C₁₂H₂₈O₄Sn | [6] |
| Molecular Weight | 355.06 g/mol | [6] |
| Appearance | Colorless liquid / Wet solid | [4][5] |
| Boiling Point | 131 °C at 1.6 torr | [5] |
| Density | 0.8387 g/mL at 25 °C | [5] |
| Solubility | Soluble in hydrocarbons and warm isopropanol.[4] Reacts with water, alcohols, ketones, and esters.[4] | [4] |
| Sensitivity | Moisture sensitive | [4] |
Structure and Coordination
The precise molecular structure of tin (IV) isopropoxide in the solid state has not been definitively determined by single-crystal X-ray diffraction in the reviewed literature. However, based on related tin (IV) alkoxides and the analogous titanium (IV) isopropoxide, some structural inferences can be made.
In non-polar solvents, tin (IV) isopropoxide is likely to exist as a monomer with a tetrahedral coordination geometry around the central tin atom.[7] The four isopropoxide ligands would bind to the tin atom through the oxygen atoms. In the solid state or in solution with coordinating solvents, there is a possibility of oligomerization to form dimers or higher-order structures, where isopropoxide groups bridge between two or more tin centers, leading to an increase in the coordination number of the tin atoms. For instance, the related compound [Sn(μ₂-OiPr)(OiPr)(O₂CR)₂]₂ exists as a dimer with seven-coordinate tin atoms.[8]
Synthesis and Characterization
Synthesis of Tin (IV) Isopropoxide
A common and effective method for the synthesis of metal alkoxides is the reaction of the corresponding metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct. The following is a detailed experimental protocol for the synthesis of tin (IV) isopropoxide, adapted from a well-established procedure for the synthesis of titanium (IV) isopropoxide.[9][10]
Experimental Protocol: Synthesis of Tin (IV) Isopropoxide
Materials:
-
Tin (IV) chloride (SnCl₄), anhydrous
-
Isopropanol, anhydrous
-
Benzene (B151609), anhydrous
-
Ammonia (B1221849) (NH₃) gas, anhydrous
-
Nitrogen (N₂) or Argon (Ar) gas, inert
-
Standard laboratory glassware for air-sensitive chemistry (e.g., Schlenk line, oven-dried glassware)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Mixture Preparation: In the reaction flask, under a positive pressure of inert gas, combine 1.0 molar equivalent of anhydrous tin (IV) chloride with 4.0 to 6.0 molar equivalents of anhydrous isopropanol.
-
Solvent Addition: Introduce 7.0 to 10.0 molar equivalents of anhydrous benzene to the reaction mixture with stirring.
-
Neutralization: Begin bubbling anhydrous ammonia gas through the stirred reaction mixture. The ammonia will react with the hydrogen chloride produced during the reaction, forming a white precipitate of ammonium (B1175870) chloride (NH₄Cl).
-
Reaction Completion: Continue the addition of ammonia and stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of ammonium chloride precipitation.
-
Work-up and Purification:
-
Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.
-
Wash the filter cake with anhydrous benzene to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the benzene and excess isopropanol by distillation under reduced pressure.
-
The resulting crude tin (IV) isopropoxide can be further purified by fractional distillation under high vacuum.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of tin (IV) isopropoxide.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the isopropoxide ligand: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The integration ratio of these signals should be 1:6.
-
¹³C NMR: The carbon NMR spectrum should exhibit two resonances: one for the methine carbon and one for the methyl carbons of the isopropoxide ligand.
-
¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties.[4][11] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination environment of the tin atom. For a four-coordinate tin (IV) alkoxide, the chemical shift is expected in the downfield region of the ¹¹⁹Sn NMR spectrum. The presence of oligomeric species in solution would likely result in different ¹¹⁹Sn chemical shifts or broadened signals due to chemical exchange.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of tin (IV) isopropoxide is expected to show characteristic absorption bands for the isopropoxide ligand and the Sn-O bond.
-
C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹.
-
C-O stretching: A strong band typically observed in the 1000-1150 cm⁻¹ region.
-
Sn-O stretching: A characteristic band for the Sn-O bond is expected in the lower frequency region, typically between 500 and 700 cm⁻¹. For tin oxides, the O-Sn-O stretching vibration is observed around 620 cm⁻¹.[12][13]
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of tin (IV) isopropoxide would likely result in the observation of the molecular ion [Sn(O-i-Pr)₄]⁺, although it may be of low abundance due to fragmentation.[14][15] Common fragmentation pathways for metal alkoxides involve the loss of alkyl or alkoxy radicals. Expected fragments for tin (IV) isopropoxide would include:
-
[Sn(O-i-Pr)₃]⁺ (loss of an isopropoxy radical)
-
[Sn(O-i-Pr)₂(OH)]⁺ (rearrangement followed by loss of propene)
-
Other fragments resulting from further loss of isopropoxide and isopropanol units.
Logical Workflow for Characterization:
Caption: Logical workflow for the characterization of tin (IV) isopropoxide.
Reactivity
Hydrolysis and Condensation
Tin (IV) isopropoxide is highly susceptible to hydrolysis, reacting with water to form tin (IV) oxide. This reaction proceeds through a series of hydrolysis and condensation steps, analogous to the well-studied sol-gel process for titanium alkoxides.[16] The overall reaction can be summarized as:
Sn(O-i-Pr)₄ + 2H₂O → SnO₂ + 4 i-PrOH
The mechanism involves the initial hydrolysis of one or more isopropoxide ligands to form hydroxyl groups (-OH) bound to the tin atom. These hydroxylated intermediates can then undergo condensation reactions, either through an olation pathway (forming Sn-OH-Sn bridges) or an oxolation pathway (forming Sn-O-Sn bridges), leading to the formation of a three-dimensional tin oxide network.[16][17]
Signaling Pathway for Hydrolysis:
Caption: Simplified pathway for the hydrolysis of tin (IV) isopropoxide.
Thermal Decomposition
The thermal decomposition of tin (IV) isopropoxide is an important consideration for its use in chemical vapor deposition (CVD) and other high-temperature applications. While detailed mechanistic studies for tin (IV) isopropoxide are scarce, studies on the analogous titanium (IV) isopropoxide suggest that decomposition can proceed through various pathways, including β-hydride elimination to produce propene and a metal hydroxide (B78521) species.[18][19] The ultimate product of thermal decomposition in an oxygen-containing atmosphere is tin (IV) oxide.
Applications in Drug Development
While direct applications of tin (IV) isopropoxide in drug development are not yet well-documented, its chemical properties suggest several potential avenues for exploration.
Precursor for Nanoparticle-Based Drug Delivery
Tin (IV) oxide nanoparticles have been investigated for various biomedical applications. The controlled hydrolysis of tin (IV) isopropoxide provides a route to synthesize SnO₂ nanoparticles with tunable size and surface properties. These nanoparticles could potentially be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery systems. The biocompatibility and degradation of such nanoparticles would be critical areas for further research.
Catalyst in Pharmaceutical Synthesis
Tin compounds are known to catalyze a variety of organic reactions, including esterification and transesterification, which are common transformations in the synthesis of active pharmaceutical ingredients (APIs).[2][20] The Lewis acidic nature of the tin center in tin (IV) isopropoxide suggests its potential as a catalyst in organic synthesis, possibly offering advantages in terms of selectivity and milder reaction conditions compared to traditional catalysts.
Safety and Handling
Tin (IV) isopropoxide is a moisture-sensitive and flammable liquid.[21] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed or inhaled and can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tin (IV) isopropoxide is a versatile chemical precursor with well-defined chemical and physical properties. While its primary use to date has been in materials science, its potential applications in drug development, particularly as a precursor for drug delivery nanoparticles and as a catalyst in organic synthesis, warrant further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound. Further research is needed to fully elucidate its spectroscopic and structural details and to explore its utility in pharmaceutical applications.
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